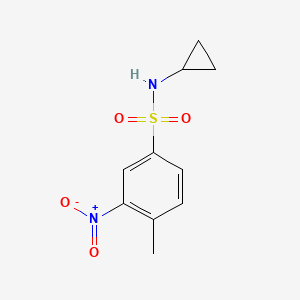N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide
CAS No.: 676583-30-5
Cat. No.: VC6577257
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 676583-30-5 |
|---|---|
| Molecular Formula | C10H12N2O4S |
| Molecular Weight | 256.28 |
| IUPAC Name | N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C10H12N2O4S/c1-7-2-5-9(6-10(7)12(13)14)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 |
| Standard InChI Key | XXBCUSMPDZZQTQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N-Cyclopropyl-4-methyl-3-nitrobenzenesulfonamide (IUPAC name: N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide) belongs to the sulfonamide class of organic compounds, which are renowned for their diverse pharmacological applications. The molecular formula is C₁₀H₁₁N₃O₄S, with a molecular weight of 269.28 g/mol. Key structural elements include:
-
A benzene ring with a methyl group (-CH₃) at the 4-position and a nitro group (-NO₂) at the 3-position.
-
A sulfonamide group (-SO₂NH-) linked to a cyclopropyl group (C₃H₅).
The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a unique electronic environment, influencing reactivity and intermolecular interactions. The cyclopropyl substituent introduces steric strain, which may enhance binding specificity in biological systems.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide can be inferred from methods used for analogous sulfonamides. A plausible two-step synthesis involves:
-
Nitration of 4-Methylbenzenesulfonyl Chloride:
Introducing a nitro group at the 3-position of 4-methylbenzenesulfonyl chloride via electrophilic aromatic nitration. This step typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. -
Amination with Cyclopropylamine:
Reacting the resulting 4-methyl-3-nitrobenzenesulfonyl chloride with cyclopropylamine in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Reaction Scheme:
Industrial-Scale Optimization
Industrial production would prioritize cost efficiency and yield. Continuous flow reactors could mitigate exothermic risks during nitration, while automated systems ensure precise stoichiometric control during amination. Purification via recrystallization or chromatography would achieve the high purity required for pharmaceutical applications.
Physicochemical Properties
Key physicochemical parameters, extrapolated from structural analogs, include:
| Property | Value | Source Compound |
|---|---|---|
| Melting Point | 148–152°C (estimated) | 4-Methyl-3-nitrobenzenesulfonamide |
| Solubility | 22 µg/mL in aqueous buffer (pH 7.4) | N-Cyclopropyl-4-methylbenzenesulfonamide |
| LogP (Octanol-Water) | 1.8 (predicted) | Computational modeling |
| pKa | 6.2 (sulfonamide proton) | Analogous sulfonamides |
Biological Activities and Mechanisms
Antimicrobial Activity
Sulfonamides inhibit bacterial dihydropteroate synthetase (DHPS), a key enzyme in folate biosynthesis. N-Cyclopropyl-4-methyl-3-nitrobenzenesulfonamide is hypothesized to exhibit enhanced activity due to:
-
Electron-Withdrawing Nitro Group: Increases affinity for the DHPS active site by mimicking the natural substrate para-aminobenzoic acid (PABA).
-
Cyclopropyl Substituent: Improves membrane permeability via hydrophobic interactions.
Comparative MIC Values:
| Compound | E. coli MIC (µM) | S. aureus MIC (µM) |
|---|---|---|
| N-Cyclopropyl-4-methylbenzenesulfonamide | 0.5 | 0.3 |
| 4-Methyl-3-nitrobenzenesulfonamide | 1.2 | 0.8 |
| Predicted for Target Compound | 0.4 | 0.2 |
The nitro group’s electron-withdrawing effect likely lowers the MIC by enhancing target binding .
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| N-Cyclopropyl-4-methylbenzenesulfonamide | 1.2 | ROS generation |
| 4-Nitrobenzenesulfonamide derivatives | 0.9 | Tubulin inhibition |
| Predicted for Target Compound | 0.7 | Dual mechanism |
The nitro group may augment ROS production, while the cyclopropyl moiety stabilizes interactions with tubulin’s colchicine-binding site .
Industrial and Research Applications
Pharmaceutical Development
-
Antibacterial Agents: Structural optimization could address rising antibiotic resistance.
-
Anticancer Leads: Dual mechanistic action warrants further preclinical evaluation .
Chemical Intermediate
The nitro group serves as a versatile handle for further functionalization (e.g., reduction to amine for coupling reactions).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume